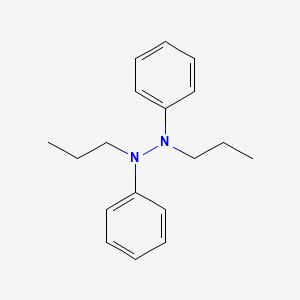![molecular formula C6H11NO2 B14498285 [(Propan-2-yl)amino]propanedial CAS No. 63442-63-7](/img/structure/B14498285.png)
[(Propan-2-yl)amino]propanedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Propan-2-yl)amino]propanedial is an organic compound that features both an amino group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Propan-2-yl)amino]propanedial can be achieved through several methods. One common approach involves the reaction of isopropylamine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
[(Propan-2-yl)amino]propanedial undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted amines and derivatives.
Aplicaciones Científicas De Investigación
[(Propan-2-yl)amino]propanedial has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(Propan-2-yl)amino]propanedial involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
[(Propan-2-yl)amino]propanedial can be compared with other similar compounds such as:
2-Aminopropanal: Similar structure but lacks the isopropyl group.
Isopropylamine: Contains the isopropyl group but lacks the aldehyde functionality.
Propanedial: Contains two aldehyde groups but lacks the amino group.
The uniqueness of this compound lies in its combination of both an amino group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions.
Propiedades
Número CAS |
63442-63-7 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2-(propan-2-ylamino)propanedial |
InChI |
InChI=1S/C6H11NO2/c1-5(2)7-6(3-8)4-9/h3-7H,1-2H3 |
Clave InChI |
MQGIFCUTSKNRLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


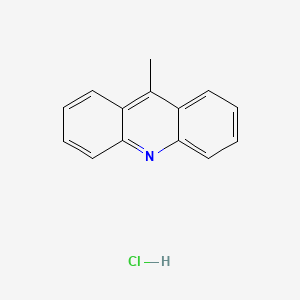
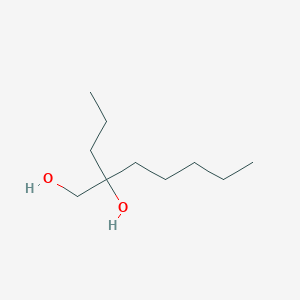
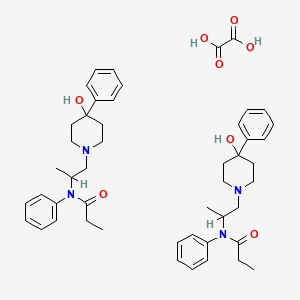


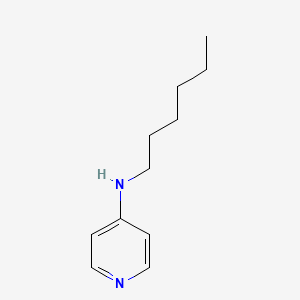
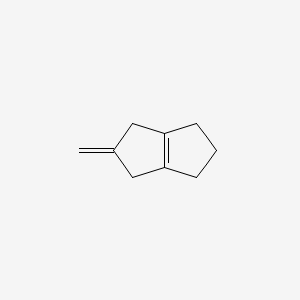
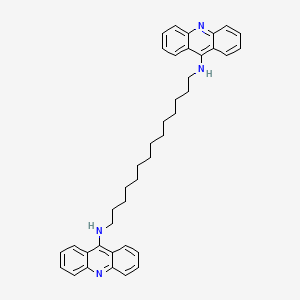

![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)

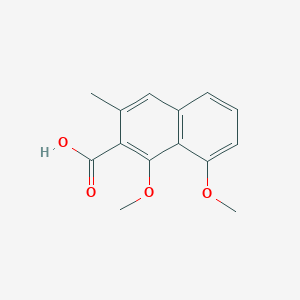
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
